Neodiosgenin(3beta,25S) acetate
Description
Neodiosgenin(3beta,25S) acetate (CAS 1180-12-7) is a steroidal saponin derivative characterized by a spirostane skeleton with a 3β-O-acetyl group and a 25S configuration. It is structurally related to diosgenin (CAS 512-06-1), a well-known precursor for synthetic steroids, but differs by the presence of an acetyl group at the 3β-hydroxyl position . The molecular formula of this compound is C₂₉H₄₄O₄, derived from diosgenin (C₂₇H₄₂O₃) via acetylation. This compound is primarily sourced from plants in the Dioscorea genus and is utilized in pharmacological research, particularly as a synthetic intermediate for steroid hormones and anti-inflammatory agents .
Properties
CAS No. |
1180-12-7 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Synonyms |
Neodiosgenin(3beta,25S) acetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural, pharmacological, and synthetic attributes of Neodiosgenin(3beta,25S) acetate and related compounds:
| Compound Name | CAS Number | Molecular Formula | Source | Pharmacological Activities | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 1180-12-7 | C₂₉H₄₄O₄ | Dioscorea spp. | Anti-inflammatory, steroid precursor | 3β-O-acetyl, 25S spirostane skeleton |
| Diosgenin (Yamogenin) | 512-06-1 | C₂₇H₄₂O₃ | Dioscorea spp. | Steroid synthesis, anti-cancer | 3β-hydroxyl, 25S spirostane skeleton |
| Ruscogenin | 472-11-7 | C₂₇H₄₂O₄ | Ophiopogon japonicus | Anti-inflammatory, cardiovascular research | 1β,3β-dihydroxy, 25R spirostane skeleton |
| Tomatidine | 77-59-8 | C₂₇H₄₅NO₂ | Solanum lycopersicum | Antimicrobial, anti-proliferative | Spirosolane alkaloid with 3β-hydroxyl |
| Germanicol acetate | Not provided | ~C₃₂H₅₂O₂ | Euphorbia nematocypha | Anti-inflammatory, antibacterial | Pentacyclic triterpene with 3β-O-acetyl |
| Dehydropregnenolone acetate (DPA) | Not provided | C₂₃H₃₂O₃ | Synthetic | Steroid intermediate | 3β-O-acetyl, Δ⁵,¹⁶-diene pregnane skeleton |
This compound vs. Diosgenin
- Application : While diosgenin is a direct precursor for progesterone and cortisone synthesis, Neodiosgenin acetate is more commonly used in anti-inflammatory studies due to its modified bioavailability .
This compound vs. Ruscogenin
- Configuration : Ruscogenin has a 25R configuration and additional hydroxylation at C-1, contributing to its distinct cardiovascular effects .
- Activity : Ruscogenin is prioritized for treating ischemic strokes, whereas Neodiosgenin acetate is explored for osteoarthritis due to its spirostane backbone .
This compound vs. Tomatidine
- Skeleton : Tomatidine’s spirosolane alkaloid structure includes a nitrogen atom, enabling interactions with microbial membranes absent in Neodiosgenin acetate .
- Target : Tomatidine inhibits ATP-binding cassette transporters in pathogens, while Neodiosgenin acetate modulates NF-κB in inflammation .
This compound vs. Germanicol Acetate
Key Research Findings
Anti-Inflammatory Activity : Neodiosgenin acetate reduces IL-6 and TNF-α levels in macrophages at IC₅₀ = 12.5 μM, outperforming diosgenin (IC₅₀ = 25 μM) in vitro .
Synthetic Utility : Its 25S configuration ensures compatibility with human steroid receptors, unlike 25R analogues like ruscogenin .
Biosource Limitations : Unlike tomatidine (abundant in tomatoes), Neodiosgenin acetate requires extraction from rare Dioscorea species, complicating large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
